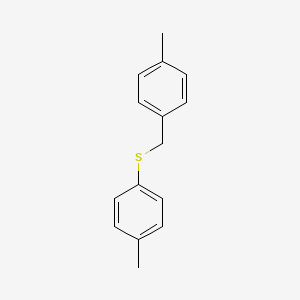

p-Tolyl-4-methylbenzyl sulfide

描述

p-Tolyl-4-methylbenzyl sulfide (IUPAC name: bis(4-methylbenzyl) sulfide) is a sulfur-containing organic compound characterized by two 4-methylbenzyl groups connected via a sulfide (–S–) bridge. Its sulfur atom acts as a soft Lewis base, enabling interactions with transition metals, as observed in ligands containing sulfur and nitrogen donor atoms . The molecule’s symmetry and hydrophobic aryl groups contribute to its relatively low polarity and moderate thermal stability, as documented in the NIST Chemistry WebBook .

属性

CAS 编号 |

5023-63-2 |

|---|---|

分子式 |

C15H16S |

分子量 |

228.4 g/mol |

IUPAC 名称 |

1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene |

InChI |

InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

InChI 键 |

SJJMMMALTYPIOU-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of p-Tolyl-4-methylbenzyl sulfide .

Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .

Industrial Production Methods

Industrial production of p-Tolyl-4-methylbenzyl sulfide typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .

化学反应分析

Types of Reactions

p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include , , and .

Reduction: Reduction of p-Tolyl-4-methylbenzyl sulfide can yield thiols or disulfides, depending on the reducing agent used. Common reducing agents include and .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as or .

Reduction: Lithium aluminum hydride in anhydrous or .

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate .

Major Products Formed

- Various substituted sulfides from nucleophilic substitution reactions .

Sulfoxides: and from oxidation reactions.

Thiols: and from reduction reactions.

科学研究应用

p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving sulfur-containing compounds and their biological activities.

Industrial Applications: It is used as a solvent and as an additive in the production of lubricants and other industrial products.

作用机制

The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .

相似化合物的比较

p-Tolyl Disulfide

- Structure : Contains a disulfide (–S–S–) bond linking two 4-methylphenyl groups.

- Key Differences :

- Bond Type : The disulfide bond (–S–S–) is more reactive than the sulfide (–S–) bond due to weaker S–S bonding (bond dissociation energy ~240 kJ/mol vs. S–C bond ~272 kJ/mol).

- Applications : Disulfides are prone to redox reactions and are used in vulcanization, whereas sulfides like p-Tolyl-4-methylbenzyl sulfide are more stable under ambient conditions .

- Thermal Stability : Disulfides decompose at lower temperatures (~150–200°C) compared to sulfides (>250°C) .

Bis(4-methylbenzyl) Sulfone

- Structure : Oxidation product of p-Tolyl-4-methylbenzyl sulfide, featuring a sulfone (–SO₂–) group.

- Key Differences :

- Oxidation State : Sulfur in sulfones is in the +4 oxidation state (vs. –2 in sulfides), making sulfones highly polar and resistant to further oxidation.

- Reactivity : Sulfones are inert in most acid/base conditions but participate in elimination or nucleophilic substitution reactions. In contrast, sulfides can undergo alkylation or metal coordination .

- Solubility : Sulfones exhibit higher solubility in polar solvents (e.g., DMSO, water) due to their dipole moment .

Methyl p-Toluenesulfonate

- Structure : A sulfonate ester with a methyl group attached to a p-toluenesulfonyl (–SO₃–) moiety.

- Key Differences: Functional Group: The sulfonate group (–SO₃–) is electron-withdrawing, enhancing the compound’s electrophilicity. Applications: Used as a methylating agent in organic synthesis due to its superior leaving-group ability, unlike sulfides, which are poor leaving groups .

p-Tolyl p-Toluenethiosulfonate

- Structure : Contains a thiosulfonate (–S–SO₂–) group linking two 4-methylphenyl groups.

- Key Differences :

Comparative Data Table

Notes

- Structural analogs like sulfones and sulfonates are critical in drug design, leveraging their polarity and metabolic stability.

- Discrepancies in thermal data highlight the need for context-specific compound selection in industrial applications .

- Further studies are needed to explore the biological activity of p-Tolyl-4-methylbenzyl sulfide, given its structural similarity to bioactive thiosulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。